molecular formula C14H19IO3 B4199714 4-Hexoxy-3-iodo-5-methoxybenzaldehyde

4-Hexoxy-3-iodo-5-methoxybenzaldehyde

Cat. No.: B4199714
M. Wt: 362.20 g/mol
InChI Key: SFSXRUVVBWQPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexoxy-3-iodo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a hexyl ether (hexoxy) group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position. The hexoxy group enhances lipophilicity, while the iodine substituent introduces unique electronic and steric effects, distinguishing it from non-halogenated or shorter-chain analogs .

Properties

IUPAC Name

4-hexoxy-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO3/c1-3-4-5-6-7-18-14-12(15)8-11(10-16)9-13(14)17-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSXRUVVBWQPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is converted to an iodo group using diazotization followed by the Sandmeyer reaction.

    Alkylation: The hexyloxy group is introduced via alkylation.

    Formylation: Finally, the formyl group is introduced to obtain the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 4-(Hexyloxy)-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-(Hexyloxy)-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological molecules through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Substituent Effects: Alkoxy Chain Length

  • 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4) :
    • Substituents: Butoxy (C₄H₉O) at 4-position, chlorine at 3-position.
    • The shorter butoxy chain reduces lipophilicity compared to hexoxy (C₆H₁₃O), impacting solubility and membrane permeability. Chlorine, being smaller than iodine, offers less steric hindrance and weaker polarizability .
  • 4-Hexyloxy-3-methoxybenzaldehyde :
    • Substituents: Hexyloxy (C₆H₁₃O) at 4-position, methoxy (OCH₃) at 3-position.
    • The absence of iodine simplifies electronic interactions, favoring electrophilic substitution at the aromatic ring. This compound is structurally characterized by X-ray crystallography, confirming planar geometry and intermolecular hydrogen bonding .

Halogen Substituent Comparisons

  • 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde, CAS 5438-36-8): Substituents: Hydroxy (-OH) at 4-position, iodine at 3-position, methoxy at 5-position. The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents.
  • 4-Butoxy-3-chloro-5-methoxybenzaldehyde :
    • Chlorine’s electronegativity directs electrophilic reactions to specific ring positions, differing from iodine’s resonance effects. This impacts reactivity in condensation reactions (e.g., Schiff base formation) .

Methyl vs. Methoxy Derivatives

  • 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6) :
    • Substituents: Methyl (CH₃) at 4-position, methoxy at 3-position.
    • The methyl group lacks electron-donating resonance effects, reducing ring activation compared to alkoxy substituents. This derivative is less reactive in nucleophilic aromatic substitution .
  • 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) :
    • Substituents: Methoxy at 4-position, methyl at 2-position.
    • Steric hindrance from the ortho-methyl group limits accessibility to the aldehyde functional group, altering reactivity in condensation reactions .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Hexoxy-3-iodo-5-methoxybenzaldehyde* C₁₄H₁₉IO₄ ~394.1 Hexoxy, Iodo, Methoxy High lipophilicity, steric hindrance
5-Iodovanillin C₈H₇IO₃ 278.05 Hydroxy, Iodo, Methoxy Hydrogen bonding, halogen bonding
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ 242.70 Butoxy, Chloro, Methoxy Moderate lipophilicity, electrophilic sites
4-Hexyloxy-3-methoxybenzaldehyde C₁₄H₂₀O₃ 236.31 Hexoxy, Methoxy Planar crystal structure, organic solubility

*Estimated data based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexoxy-3-iodo-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hexoxy-3-iodo-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.